molecular formula C6H9ClN2 B2454670 5-chloro-1,3,4-trimethyl-1H-pyrazole CAS No. 1195585-81-9

5-chloro-1,3,4-trimethyl-1H-pyrazole

Cat. No. B2454670
CAS RN: 1195585-81-9
M. Wt: 144.6
InChI Key: WVGCFMJLDLSWGA-UHFFFAOYSA-N
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Description

5-chloro-1,3,4-trimethyl-1H-pyrazole is a chemical compound with the CAS Number: 1195585-81-9 . It has a molecular weight of 144.6 . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

  • Catalytic Arylation and Synthesis :

    • Tao Yan et al. (2012) demonstrated the use of 5-chloro-1,3-dimethylpyrazole in palladium-catalyzed direct arylation, achieving complete regioselectivity and high yields in synthesizing 4-arylated pyrazoles.
  • Antibacterial Activity :

    • N. P. Rai et al. (2009) explored the synthesis of novel oxadiazoles derived from 5-chloro-2-methoxy-phenyl-5-methyl-1H-pyrazole, finding significant antibacterial activity in specific compounds against various bacterial strains.
  • Oxidation Agent in Chemical Synthesis :

    • M. Zolfigol et al. (2006) utilized a related compound, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, as an effective oxidizing agent for converting pyrazolines to pyrazoles.
  • Molecular Docking and Synthesis Studies :

    • G. Ganga Reddy et al. (2022) conducted molecular docking studies on new derivatives of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole for potential interaction with target proteins.
  • Fungicidal Activity :

    • H. Chen et al. (2000) synthesized thiadiazoles based on 5-chloro-pyrazole and assessed their fungicidal activity, finding certain compounds with higher activity.
  • Antiproliferative Agents in Cancer Research :

    • H. Ananda et al. (2017) synthesized pyrazole derivatives and evaluated their potential as antiproliferative agents in various cancer cell lines.
  • Synthesis and Crystal Structure Studies :

    • Cunjin Xu et al. (2011) investigated the crystal structure of a pyrazole derivative, highlighting its potential as a versatile intermediate in chemical syntheses.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

5-chloro-1,3,4-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-4-5(2)8-9(3)6(4)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGCFMJLDLSWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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